molecular formula C12H8N4O2S2 B10873253 N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide

N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B10873253
M. Wt: 304.4 g/mol
InChI Key: NLWVPASFCAJHOP-UHFFFAOYSA-N
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Description

N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE is a heterocyclic compound that has garnered interest due to its potential pharmacological properties This compound features a pyrido[3,2-e][1,3]thiazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with pyridine-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticonvulsant and neuroprotective properties, particularly in the context of epilepsy and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to inhibit AMPA receptors, which are involved in excitatory neurotransmission. The compound binds to the receptor sites, preventing the influx of calcium ions and thereby reducing neuronal excitability . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-(4-OXO-4H-PYRIDO[3,2-E][1,3]THIAZIN-2-YL)-2-THIOPHENECARBOHYDRAZIDE stands out due to its combined structural features of the pyrido[3,2-e][1,3]thiazine core and thiophene ring, which confer unique reactivity and a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C12H8N4O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

N'-(4-oxopyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide

InChI

InChI=1S/C12H8N4O2S2/c17-9-7-3-1-5-13-11(7)20-12(14-9)16-15-10(18)8-4-2-6-19-8/h1-6H,(H,15,18)(H,14,16,17)

InChI Key

NLWVPASFCAJHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=NC2=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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